6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Overview
Description
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is part of the broader class of furo[2,3-b]pyridines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves the cyclization of bromoacetylpyridone by the action of silver oxide in methanol. This reaction yields 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is subsequently reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine using lithium aluminum hydride in dimethoxyethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which could potentially be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Silver oxide: Used in the cyclization reaction.
Lithium aluminum hydride: Used in the reduction reaction.
Major Products
3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Intermediate product.
3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine: Final product after reduction.
Scientific Research Applications
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine and its derivatives have shown promise in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Nicotinic Receptors: Acts as an agonist, modulating the activity of these receptors.
Melatonin Receptors: The dihydrofuropyridine motif interacts with melatonin receptors, influencing sleep-wake cycles.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares the core structure but lacks the methyl group at the 6-position.
Ramelteon: Contains the dihydrofuropyridine motif and acts as a melatonin receptor ligand.
Uniqueness
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine is unique due to the presence of the methyl group at the 6-position, which can influence its pharmacological properties and interactions with molecular targets.
Properties
IUPAC Name |
6-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHESUHJNZEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCO2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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